molecular formula C22H20ClN7O2 B15141636 Erk-IN-7

Erk-IN-7

货号: B15141636
分子量: 449.9 g/mol
InChI 键: UNXNCWQFELCKHX-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erk-IN-7 is a potent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). These kinases are part of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival. This compound has shown significant potential in scientific research, particularly in the study of cancer and other diseases where the MAPK/ERK pathway is dysregulated .

准备方法

Synthetic Routes and Reaction Conditions: Erk-IN-7 can be synthesized through a series of chemical reactions involving pyrroloheterocyclic derivatives. One of the synthetic routes involves the preparation of a key intermediate, which is then subjected to further reactions to yield this compound. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve the use of large-scale reactors and advanced purification techniques to isolate this compound from reaction mixtures .

化学反应分析

Types of Reactions: Erk-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of this compound with modified functional groups that enhance its biological activity .

科学研究应用

Erk-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the MAPK/ERK pathway and its role in various cellular processes. In biology, this compound is used to investigate the effects of ERK inhibition on cell proliferation, differentiation, and survival .

In medicine, this compound has shown potential as a therapeutic agent for treating diseases where the MAPK/ERK pathway is dysregulated, such as cancer. It has been used in preclinical studies to evaluate its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells . In industry, this compound is used in the development of new drugs and therapies targeting the MAPK/ERK pathway .

作用机制

Erk-IN-7 exerts its effects by inhibiting the activity of ERK1 and ERK2. This inhibition disrupts the MAPK/ERK signaling pathway, which is essential for various cellular processes. By blocking ERK activity, this compound prevents the phosphorylation and activation of downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis .

The molecular targets of this compound include the ATP-binding sites of ERK1 and ERK2. By binding to these sites, this compound prevents the phosphorylation of ERK substrates, thereby inhibiting the signaling cascade .

相似化合物的比较

Erk-IN-7 is unique compared to other ERK inhibitors due to its high potency and selectivity for ERK1 and ERK2. Similar compounds include other ERK inhibitors such as LY3214996, which also targets the ERK pathway but may have different pharmacokinetic properties and efficacy profiles .

Other similar compounds include inhibitors of upstream components of the MAPK/ERK pathway, such as MEK inhibitors (e.g., trametinib and mirdametinib) and BRAF inhibitors (e.g., vemurafenib and dabrafenib). These compounds target different components of the pathway but ultimately aim to disrupt the same signaling cascade .

Conclusion

This compound is a valuable compound in scientific research, particularly in the study of the MAPK/ERK pathway and its role in various diseases. Its high potency and selectivity make it a promising candidate for further research and development in the fields of chemistry, biology, medicine, and industry.

属性

分子式

C22H20ClN7O2

分子量

449.9 g/mol

IUPAC 名称

2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one

InChI

InChI=1S/C22H20ClN7O2/c1-28-20(6-8-25-28)27-21-24-7-5-18(26-21)15-10-17-12-30(22(32)29(17)11-15)19(13-31)14-3-2-4-16(23)9-14/h2-11,19,31H,12-13H2,1H3,(H,24,26,27)/t19-/m1/s1

InChI 键

UNXNCWQFELCKHX-LJQANCHMSA-N

手性 SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CN4C(=C3)CN(C4=O)[C@H](CO)C5=CC(=CC=C5)Cl

规范 SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CN4C(=C3)CN(C4=O)C(CO)C5=CC(=CC=C5)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。